Nidulin

Description

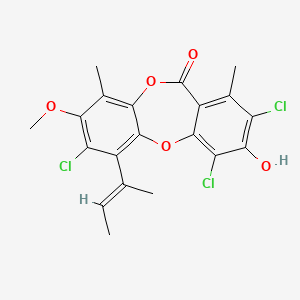

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl3O5/c1-6-7(2)10-13(22)16(26-5)9(4)17-19(10)27-18-11(20(25)28-17)8(3)12(21)15(24)14(18)23/h6,24H,1-5H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSINAZMQWFDQSD-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017592 | |

| Record name | Nidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329-04-0, 10089-10-8 | |

| Record name | Nidulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nidulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010089108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIDULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZEG4DS0U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Fungal Depsidones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Depsidones are a class of polyphenolic polyketides produced by fungi, particularly lichens, that exhibit a wide range of biological activities, making them promising candidates for drug discovery and development. Their unique tricyclic structure, formed by both an ester and an ether linkage between two aromatic rings, arises from a complex biosynthetic pathway. This technical guide provides a comprehensive overview of the fungal depsidone biosynthesis pathway, detailing the key enzymatic players, the genetic architecture of the biosynthetic gene clusters, and the methodologies employed to elucidate these complex processes. Quantitative data from various studies are summarized, and detailed experimental protocols for key research techniques are provided. Visualizations of the core biosynthetic pathway and experimental workflows are presented to facilitate a deeper understanding of this fascinating area of natural product biosynthesis.

The Core Biosynthetic Pathway

The biosynthesis of fungal depsidones is a multi-step process that begins with the formation of two monocyclic aromatic rings, which are subsequently linked to form a depside intermediate. The crucial final step involves an oxidative cyclization to form the characteristic ether bond of the depsidone core. The key enzymes orchestrating this pathway are typically encoded within a contiguous set of genes known as a biosynthetic gene cluster (BGC).

Key Enzymes and Their Roles

The primary enzymes involved in depsidone biosynthesis are:

-

Non-Reducing Polyketide Synthase (NR-PKS): These large, multidomain enzymes are responsible for the synthesis of the initial phenolic (orsellinic acid or β-orcinol-derived) rings from simple acyl-CoA precursors.[1][2][3][4] In many cases, the NR-PKS also catalyzes the esterification of the two aromatic rings to form the depside intermediate.[5][6][7] A notable feature of some depside-forming NR-PKSs is the presence of two acyl carrier protein (ACP) domains.[8]

-

Cytochrome P450 Monooxygenase (CytP450): This class of heme-containing enzymes is critical for the conversion of the depside precursor into the final depsidone product.[1][2][3][5][7] They catalyze the formation of an ether bond between the two aromatic rings through an oxidative cyclization reaction.[1][2][3][5][7] In some instances, a single CytP450 can exhibit dual functionality, catalyzing both ether bond formation and other modifications like hydroxylation.

-

Fatty Acid Synthases (FASs): In some pathways, specialized fatty acid synthases provide the starter units (e.g., hexanoyl-CoA) for the NR-PKS, influencing the side-chain substitutions on the aromatic rings.[1][3][4]

-

Tailoring Enzymes: A variety of other enzymes, often encoded within the BGC, can modify the depsidone core structure. These can include methyltransferases, halogenases, and decarboxylases, which contribute to the vast structural diversity of naturally occurring depsidones.[2]

The General Biosynthetic Scheme

The biosynthesis of a typical depsidone can be summarized in the following steps:

-

Polyketide Chain Assembly: The NR-PKS iteratively condenses malonyl-CoA units (and potentially other extender units) onto a starter unit (e.g., acetyl-CoA or a longer chain acyl-CoA provided by a FAS) to form two polyketide chains.

-

Cyclization and Aromatization: The polyketide chains are then cyclized and aromatized by the PKS to form two distinct phenolic rings.

-

Depside Formation: The NR-PKS, or in some cases a separate esterase, catalyzes the formation of an ester bond between the two phenolic rings, yielding a depside.

-

Oxidative Cyclization: A CytP450 enzyme catalyzes an intramolecular oxidative C-O coupling reaction on the depside intermediate to form the defining ether linkage of the depsidone scaffold.

-

Tailoring Modifications: The depsidone core may undergo further enzymatic modifications, such as methylation, chlorination, or decarboxylation, to produce the final natural product.

Visualization of the Biosynthetic Pathway and Experimental Workflows

To visually represent the complex processes involved in depsidone biosynthesis and its investigation, the following diagrams have been generated using the Graphviz DOT language.

Caption: Generalized biosynthesis pathway of fungal depsidones.

Caption: Workflow for heterologous expression of a depsidone BGC.

Quantitative Data on Depsidone Biosynthesis

Quantitative analysis of depsidone production is crucial for understanding pathway efficiency and for optimizing production in heterologous systems. The following tables summarize key quantitative data from studies on depsidone biosynthesis.

Table 1: Production Titers of Depsidones and Precursors in Native and Heterologous Hosts

| Compound | Producing Organism | Host System | Titer (mg/L or mg/g dry wt) | Reference |

| (-)-Usnic Acid | Cladonia foliacea | Native | 6.88 - 34.27 mg/g dry wt | [9] |

| Fumarprotocetraric Acid | Cladonia foliacea | Native | 1.44 - 9.87 mg/g dry wt | [9] |

| 4-O-demethylbarbatic acid | Aspergillus nidulans | Heterologous | Not specified | [6] |

| Atranorin | Aspergillus nidulans | Heterologous | Not specified | [6] |

| Mollicellins | Aspergillus nidulans | Heterologous | Not specified | [4] |

Table 2: Antimicrobial Activity of Depsidone Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Nornidulin derivative 18 | Gram-positive pathogens | 2 - 16 | |

| Northis compound derivative 20 | Gram-positive pathogens | 2 - 16 | |

| Northis compound derivative 17 | Gram-positive pathogens | ≥ 32 | |

| Northis compound derivative 19 | Gram-positive pathogens | ≥ 32 | |

| Northis compound derivative 21 | Gram-positive pathogens | ≥ 32 |

Experimental Protocols

The elucidation of depsidone biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Biosynthetic Gene Clusters (BGCs)

-

Genomic DNA Extraction: High-quality genomic DNA is extracted from the depsidone-producing fungus using a suitable fungal DNA extraction kit or a standard CTAB protocol.

-

Genome Sequencing and Assembly: The fungal genome is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to generate a high-quality genome assembly.

-

BGC Prediction: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative BGCs.[7] The software predicts the boundaries of the gene cluster and annotates the functions of the genes within it, including the core PKS and CytP450 enzymes.

-

Homology Analysis: The predicted PKS and CytP450 protein sequences are compared to databases of known enzymes (e.g., MIBiG - Minimum Information about a Biosynthetic Gene cluster) to identify homologs involved in the biosynthesis of structurally related compounds.[7]

Heterologous Expression of a Depsidone BGC in Aspergillus oryzae

-

Vector Construction: The identified BGC is cloned into a fungal expression vector. This can be done by amplifying the entire cluster via long-range PCR or by assembling individual genes into a single construct using techniques like yeast homologous recombination. The genes are placed under the control of inducible or strong constitutive promoters suitable for A. oryzae.

-

Protoplast Preparation: A. oryzae is grown in liquid culture, and the mycelia are harvested. The cell walls are digested with a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase) to generate protoplasts.

-

Transformation: The expression vector containing the depsidone BGC is introduced into the A. oryzae protoplasts using a polyethylene glycol (PEG)-mediated transformation protocol.

-

Selection and Regeneration: Transformed protoplasts are plated on a selective medium that allows for the regeneration of the fungal cell wall and the growth of only the transformants containing the expression vector.

-

Fermentation and Metabolite Analysis: Positive transformants are grown in a suitable production medium to induce the expression of the BGC. After a period of incubation, the culture is extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by HPLC-MS to detect the production of the target depsidone or its biosynthetic intermediates.[3]

HPLC-MS Analysis of Depsidones

-

Sample Preparation: Fungal culture extracts are dried and re-dissolved in a suitable solvent (e.g., methanol or acetonitrile). The samples are filtered through a 0.22 µm syringe filter before analysis.

-

Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution is typically employed, using a mobile phase consisting of water and acetonitrile, both often acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed into a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) for detection and identification of the compounds. The mass spectrometer is operated in both positive and negative ion modes to obtain comprehensive data.

-

Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify peaks corresponding to the expected depsidone and its intermediates based on their retention times and accurate mass measurements. Comparison with authentic standards, when available, is used for confirmation.

Conclusion

The study of fungal depsidone biosynthesis is a rapidly advancing field, driven by the power of genomics and synthetic biology. The elucidation of these pathways not only provides fundamental insights into the enzymatic logic of natural product assembly but also opens up opportunities for the engineered production of novel bioactive compounds for therapeutic applications. The methodologies and data presented in this guide offer a solid foundation for researchers aiming to explore and exploit the biosynthetic potential of these fascinating fungal metabolites.

References

- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 2. Characterization of the depsidone gene cluster reveals etherification, decarboxylation and multiple halogenations as tailoring steps in depsidone assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 6. Linking a Gene Cluster to Atranorin, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

The Depsidone Antibiotic Nidulin: A Technical Guide on its Discovery, History, and Scientific Profile

Abstract

Nidulin, a chlorinated depsidone, represents a class of fungal secondary metabolites with notable antibacterial properties. First isolated in 1953 from Aspergillus nidulans, this compound and its derivatives have since been the subject of research focusing on their biosynthesis, chemical synthesis, and antimicrobial activity. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, and a detailed account of its biological activity. Quantitative data on its antimicrobial efficacy are presented in structured tables, and key experimental protocols for its isolation and characterization are detailed. Furthermore, a putative biosynthetic pathway is visualized, offering insights for researchers, scientists, and drug development professionals in the field of natural product antibiotics.

Discovery and Historical Perspective

This compound was first reported in 1953 as a chlorine-containing metabolic product isolated from the fungus Aspergillus nidulans[1]. This discovery placed it among the growing number of natural products identified during the "golden age" of antibiotic discovery[2][3]. Subsequent research has also identified Aspergillus unguis as a significant producer of this compound and its structural analogs[2][4]. The initial studies highlighted its activity against Mycobacterium tuberculosis. More recent investigations have revisited this compound as a potential lead compound against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[5][6]. The exploration of this compound and its derivatives continues, driven by the need for novel antibiotic scaffolds to combat antimicrobial resistance[2][3][5].

Physicochemical Properties

This compound is a tricyclic depsidone, a class of polyketide secondary metabolites characterized by a dibenzofuran-1-one core structure. Its chemical formula is C20H17Cl3O5, and it is also known by the synonym Methylustin. It is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO, with limited solubility in water[7]. The presence of chlorine atoms is a distinguishing feature and is crucial for its biological activity.

Antimicrobial Activity

This compound exhibits selective antibacterial activity, primarily against Gram-positive bacteria, and notable activity against Mycobacterium species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and its key analogs against a panel of microorganisms.

Table 1: Antibacterial Activity of this compound and Analogs (MIC in µg/mL)

| Compound | Bacillus subtilis (ATCC 6633) | Staphylococcus aureus (ATCC 25923) | Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 33591) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Mycobacterium tuberculosis (H37Rv) |

| This compound | 4 | 4 | 4 | >64 | >64 | 4[5] |

| Northis compound | 2 | 2 | 2 | >64 | >64 | 2[5] |

| Unguinol | 16 | 16 | 16 | >64 | >64 | - |

| 8-O-Phenylnorthis compound | - | 1 | 1 | - | - | - |

| 8-O-(4-Fluorophenyl)northis compound | - | 0.5 | 0.5 | - | - | - |

Data compiled from Morshed et al., 2018 and Isaka et al., 2019.

Table 2: Antifungal Activity of this compound and Analogs (MIC in µg/mL)

| Compound | Candida albicans (ATCC 90028) | Aspergillus niger (ATCC 16404) | Cryptococcus neoformans (ATCC 90113) |

| This compound | >64 | >64 | >64 |

| Northis compound | >64 | >64 | >64 |

| Unguinol | >64 | >64 | >64 |

Data compiled from Morshed et al., 2018.[5]

Experimental Protocols

Fungal Cultivation and this compound Production

A common method for the production of this compound involves the cultivation of Aspergillus unguis in a suitable broth medium.

-

Organism : Aspergillus unguis (e.g., MST-FP1876).

-

Culture Medium : Potato Dextrose Broth (PDB) or a specialized medium. For example, a production medium may contain (per liter): 20 g glucose, 5 g peptone, 3 g yeast extract, 3 g malt extract, and 3 g NaCl, dissolved in deionized water.

-

Inoculation : Inoculate the sterile medium with a spore suspension or mycelial fragments of A. unguis.

-

Fermentation : Incubate the culture in flasks on a rotary shaker (e.g., at 150 rpm) at a controlled temperature (e.g., 28 °C) for a period of 14-21 days.

Extraction and Purification of this compound

The following is a general protocol for the isolation of this compound from the fungal culture.

-

Extraction : After incubation, separate the mycelium from the culture broth by filtration. The mycelium and broth are typically extracted separately with an organic solvent such as ethyl acetate. The organic extracts are then combined.

-

Concentration : The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation : The crude extract is subjected to chromatographic techniques for purification.

-

Initial Fractionation : This can be performed using column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or dichloromethane/methanol).

-

Further Purification : Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 column with a mobile phase such as methanol/water or acetonitrile/water.

-

-

Purity Analysis : The purity of the isolated this compound is assessed by analytical HPLC and spectroscopic methods.

Structure Elucidation

The chemical structure of this compound and its analogs is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the molecule.

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum : Bacterial or fungal strains are grown to a specific turbidity, then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Test Compounds : The purified compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation and Incubation : The standardized inoculum is added to each well. The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 24-48 hours for yeast).

-

Determination of MIC : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[8].

Biosynthesis of this compound

The biosynthesis of this compound is believed to proceed through a polyketide pathway. While the complete enzymatic sequence has not been definitively elucidated for this compound itself, a putative pathway can be proposed based on the biosynthesis of similar depsidone compounds. The core structure is assembled by a Polyketide Synthase (PKS) enzyme, followed by a series of tailoring reactions including chlorination, oxidation, and methylation.

References

- 1. Semisynthesis and antibacterial activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Terpenoid balance in Aspergillus nidulans unveiled by heterologous squalene synthase expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inoculum-dependent bactericidal activity of a Mycobacterium tuberculosis MmpL3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored [mdpi.com]

- 5. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Depsidone Derivatives and a Cyclopeptide Produced by Marine Fungus Aspergillus unguis under Chemical Induction and by Its Plasma Induced Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Unveiling the Pharmacological Potential of Nidulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidulin, a trichlorinated fungal depsidone produced by Aspergillus species, has emerged as a compound of significant interest in pharmacological research.[1][2] Primarily investigated for its effects on glucose metabolism, this compound demonstrates potential as a novel therapeutic agent, particularly in the context of insulin resistance and type 2 diabetes.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data from key studies. Furthermore, it visualizes the intricate signaling pathways modulated by this promising natural product.

Core Pharmacological Property: Enhancement of Glucose Uptake

The principal pharmacological effect of this compound is its ability to stimulate glucose uptake in insulin-sensitive tissues, such as skeletal muscle and adipocytes.[1][3] Studies have consistently shown that this compound enhances glucose uptake in a dose- and time-dependent manner.[1]

Mechanism of Action

This compound's mechanism for enhancing glucose uptake is multifaceted, involving the activation of key signaling pathways and modulation of intracellular messengers.

-

IRS-AKT Pathway Activation: this compound significantly promotes the phosphorylation of Insulin Receptor Substrate 1 (IRS1) and Protein Kinase B (AKT), key components of the insulin signaling pathway.[1] This activation occurs independently of direct insulin receptor stimulation.[1] Inhibition of AKT has been shown to attenuate this compound-induced glucose uptake, confirming the pathway's critical role.[1]

-

AMPK Pathway Activation: this compound also induces the phosphorylation of AMP-activated protein kinase (AMPK), another important regulator of glucose metabolism.[3] However, pharmacological inhibition of the AMPK pathway has shown minimal effect on this compound-enhanced glucose uptake, suggesting it may be a secondary or alternative mechanism.[1]

-

Upstream Modulation by Redox Balance and Intracellular Calcium: A unique aspect of this compound's action is its ability to alter the cellular redox state and increase intracellular calcium levels.[1] These changes act as upstream modulators of the IRS-AKT pathway. The glucose uptake-enhancing effect of this compound and its activation of AKT are suppressed by antioxidants and calcium chelators, highlighting the importance of these upstream events.[1]

-

GLUT4 Translocation: The culmination of these signaling events is the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating the transport of glucose into the cell.[1] this compound has been shown to upregulate the mRNA expression of both GLUT4 and GLUT1.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on glucose uptake from key studies.

Table 1: Effect of this compound on 2-Deoxyglucose (2-DG) Uptake in L6 Myotubes

| Treatment Condition | Concentration | Duration | Fold Increase in 2-DG Uptake (vs. Control) | Reference |

| This compound | 20 µg/mL | 16 h | ~1.55 | [4] |

| Insulin | 100 nM | 30 min | ~1.62 | [4] |

| Metformin | 1 mM | 16 h | ~1.48 | [4] |

| This compound + Insulin | 20 µg/mL + 100 nM | 16 h / 30 min | Additive effect (~130% increase over individual treatments) | [4] |

| This compound + Metformin | 20 µg/mL + 1 mM | 16 h | Additive effect (~130% increase over individual treatments) | [4] |

| This compound (Insulin-resistant) | 20 µg/mL | 16 h | ~1.41 | [1] |

| This compound + Insulin (Insulin-resistant) | 20 µg/mL + 100 nM | 16 h / 30 min | ~1.56 | [1] |

Table 2: Effect of this compound on 2-Deoxyglucose (2-DG) Uptake in 3T3-L1 Adipocytes

| Treatment Condition | Concentration | Duration | Fold Increase in 2-DG Uptake (vs. Control) | Reference |

| This compound | 11 µM | 16 h | Significant increase | [3] |

| Insulin | 100 nM | 30 min | ~2.07 | [3] |

| Metformin | 1 mM | 16 h | ~1.26 | [3] |

| This compound + Insulin | 11 µM + 100 nM | 16 h / 30 min | ~2.76 (Additive effect) | [3] |

| This compound + Metformin | 11 µM + 1 mM | 16 h | ~2.52 (Additive effect) | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its analysis.

Detailed Experimental Protocols

2-Deoxyglucose (2-DG) Uptake Assay in L6 Myotubes

This protocol is adapted from studies investigating this compound's effect on glucose uptake.[1][5]

a. Cell Culture and Differentiation:

-

Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

For differentiation, allow myoblasts to reach confluence, then switch to DMEM containing 2% horse serum. Maintain for 4-6 days, with media changes every 48 hours, until myotubes are fully formed.

b. This compound Treatment:

-

Prior to the experiment, serum-starve the differentiated myotubes for 3-4 hours in serum-free DMEM.

-

Treat the cells with the desired concentrations of this compound (e.g., 1.25-20 µg/mL) or vehicle control (DMSO) for the specified duration (e.g., 16 hours). For co-treatment studies, add insulin (e.g., 100 nM) for the final 30 minutes or co-incubate with metformin (e.g., 1 mM).

c. Glucose Uptake Measurement:

-

Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubate the cells with KRH buffer containing 0.5 µCi/mL [³H]-2-deoxyglucose and 10 µM unlabeled 2-deoxyglucose for 10 minutes at 37°C.

-

Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with 0.1 M NaOH.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Determine the protein concentration of the lysates for normalization.

Western Blot Analysis for Phosphorylated Proteins

This protocol provides a general framework for detecting the phosphorylation status of IRS1 and AKT.[6]

a. Protein Extraction:

-

After this compound treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

b. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

c. Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IRS1 (Tyr612), phospho-AKT (Ser473), total IRS1, and total AKT overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Intracellular Calcium Measurement

This protocol outlines the measurement of intracellular calcium using a fluorescent indicator.[7]

a. Cell Preparation and Dye Loading:

-

Seed cells on a black, clear-bottom 96-well plate.

-

Wash the cells with a HEPES-buffered saline solution.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove the excess dye.

b. Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Measure the baseline fluorescence.

-

Add this compound to the wells and immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the emission at 510 nm with excitation at 340 nm and 380 nm.

-

Calculate the ratio of the fluorescence intensities (340/380 nm) to determine the relative change in intracellular calcium concentration.

Other Pharmacological Properties

Beyond its effects on glucose metabolism, this compound has also been reported to possess antibacterial properties.

Table 3: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Gram-positive bacteria | Varies depending on the strain | [8] |

| Staphylococcus aureus (including MRSA) | Significant activity reported for derivatives | [8] |

Further research is required to fully elucidate the mechanism and spectrum of this compound's antibacterial activity.

Conclusion

This compound is a promising natural product with well-documented effects on glucose metabolism. Its ability to enhance glucose uptake through the activation of the IRS-AKT pathway, modulated by upstream changes in redox balance and intracellular calcium, makes it a compelling candidate for further investigation in the context of metabolic diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Future studies should focus on in vivo efficacy, safety profiling, and the exploration of its other potential pharmacological activities.

References

- 1. This compound stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A nonradioisotope, enzymatic assay for 2-deoxyglucose uptake in L6 skeletal muscle cells cultured in a 96-well microplate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Semisynthesis and antibacterial activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trilobatin ameliorates insulin resistance through IRS-AKT-GLUT4 signaling pathway in C2C12 myotubes and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

The Fungal Treasure: A Technical Guide to the Natural Sources and Isolation of Nidulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidulin, a depsidone-class secondary metabolite, has garnered significant interest within the scientific community due to its potential therapeutic applications, including its role in stimulating glucose uptake. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on the filamentous fungus Aspergillus nidulans, and details the methodologies for its isolation and purification. This document is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, drug discovery, and metabolic engineering.

Natural Sources of this compound

This compound is a characteristic metabolite produced by certain species of fungi, primarily within the genus Aspergillus. While several species have been reported to produce this compound and its derivatives, the most well-documented sources are:

-

Aspergillus nidulans : This ubiquitous ascomycete fungus is the most prominent and historically significant producer of this compound.[1] It is considered a model organism for fungal genetics and secondary metabolism studies, making it a prime candidate for the investigation and production of this compound.[1][2] The production of this compound in A. nidulans is influenced by various environmental and nutritional factors.[3][4]

-

Aspergillus unguis : Various strains of A. unguis, including those derived from marine environments, are known to be prolific producers of this compound and related depsidones.[5]

Biosynthesis of this compound

This compound belongs to the polyketide family of natural products. Its biosynthesis is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the fungal genome. The core structure is assembled by a polyketide synthase (PKS) enzyme, followed by a series of tailoring reactions, including chlorination, methylation, and esterification, to yield the final depsidone structure. The study of the this compound BGC in Aspergillus nidulans offers opportunities for genetic engineering to enhance production or generate novel analogs.

Isolation and Purification of this compound

The isolation of this compound from fungal cultures is a multi-step process that involves cultivation of the producing organism, extraction of the secondary metabolites, and subsequent chromatographic purification.

Experimental Protocol: Isolation of this compound from Aspergillus nidulans

This protocol is a synthesized methodology based on established techniques for the isolation of secondary metabolites from Aspergillus species.

1. Fungal Cultivation:

-

Strain: Aspergillus nidulans (wild-type or a high-producing strain).

-

Media: Glucose Minimal Media (GMM) or other suitable media for secondary metabolite production.[6] A typical GMM recipe is provided below.

-

Culture Conditions: Inoculate the liquid medium with A. nidulans spores to a final concentration of 5 x 10^6 spores/mL.[6] Incubate the culture at 37°C for 4 days with shaking at approximately 100 rpm.[6]

2. Extraction of Secondary Metabolites:

-

Separate the fungal mycelia from the culture broth by filtration.

-

The culture broth can be extracted with an equal volume of ethyl acetate.

-

The mycelia can be extracted separately by soaking in an organic solvent such as ethanol or methanol, followed by filtration. The resulting extract is then concentrated under reduced pressure.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the components based on polarity.[1]

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative HPLC. A C18 reverse-phase column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.[1]

-

Quantitative Analysis: The purity and quantity of the isolated this compound can be determined using analytical HPLC with a UV detector.[7][8][9][10][11]

Experimental Workflow for this compound Isolation

References

- 1. mdpi.com [mdpi.com]

- 2. Aspergillus nidulans: A Potential Resource of the Production of the Native and Heterologous Enzymes for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improvement of DOPA-Melanin Production by Aspergillus nidulans Using Eco-Friendly and Inexpensive Substrates [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Depsidones, aromatase inhibitors and radical scavenging agents from the marine-derived fungus Aspergillus unguis CRI282-03 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The chemical identification and analysis of Aspergillus nidulans secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of allicin by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The validated and sensitive HPLC-DAD method for determination of patulin in strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative Determination of Allicin and Alliin from Garlic by HPLC* - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of Nidulin and Its Source Extracts

Abstract

This compound, a trichlorinated depsidone produced by fungi of the Aspergillus genus, particularly Aspergillus nidulans (and its teleomorph Emericella nidulans), has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and extracts from its source organisms, with a focus on quantitative data, experimental methodologies, and underlying molecular mechanisms. The primary activities discussed include potent effects on glucose metabolism, along with antimicrobial, antioxidant, and cytotoxic properties reported for crude extracts and related metabolites. This document is intended to serve as a core reference for researchers and professionals in drug discovery and development.

Core Biological Activities: Quantitative Data

The biological activities of this compound and extracts from Aspergillus nidulans/Emericella nidulans are multifaceted. The following tables summarize the key quantitative findings from published literature, providing a basis for comparison and further investigation.

Metabolic Activity: Glucose Uptake

This compound has been identified as a potent stimulator of glucose uptake in skeletal muscle and fat cells, operating through mechanisms that are partially distinct from insulin.

| Compound/Extract | Cell Line | Concentration | Incubation Time | Result | Reference |

| This compound | L6 Myotubes | 20 µg/mL | 3 hours | Significant increase in 2-DG uptake | |

| This compound | 3T3-L1 Adipocytes | 11 µM | 16 hours | Significant elevation in glucose uptake | |

| This compound | 3T3-L1 Adipocytes | 11 µM | 1 & 6 hours | 3.7- and 3.8-fold increase in AMPK phosphorylation, respectively | |

| This compound | 3T3-L1 Adipocytes | 11 µM | Not Specified | 1.92- to 2.07-fold increase in GLUT4 mRNA expression |

Antimicrobial Activity

While data on pure this compound is limited, fractions from its source organism, Emericella nidulans, and semi-synthetic derivatives of this compound show notable antimicrobial effects.

| Compound/Extract | Organism | Assay | Result (µg/mL) | Reference |

| E. nidulans Fraction 12 | Staphylococcus aureus | MBC | 4 | |

| E. nidulans Fraction 12 | Escherichia coli | MBC | 10 | |

| E. nidulans Fraction 12 | Aspergillus fumigatus | MIC | 45 | |

| 8-O-aryl ether this compound Derivatives | Gram-positive bacteria (incl. MRSA) | MIC | Not specified, but significant activity reported |

Minimum Inhibitory Concentration (MIC); Minimum Bactericidal Concentration (MBC)

Cytotoxic and Enzyme Inhibitory Activity

The cytotoxic potential has been evaluated for crude extracts and for related xanthone derivatives, such as Nidulalin A, isolated from Aspergillus nidulans.

| Compound/Extract | Target/Cell Line | Assay | Result (IC₅₀) | Reference |

| E. nidulans Fractions (1, 2, 4, 9, 12, 20) | EACC Cell Line | Cytotoxicity | 87.7% to 64.3% inhibition at 200 µg/mL | |

| Nidulalin A | DNA Topoisomerase II | Enzyme Inhibition | 2.2 µM | |

| F390B (Nidulalin A derivative) | DNA Topoisomerase II | Enzyme Inhibition | 16 µM | |

| F390C (Nidulalin A derivative) | DNA Topoisomerase I | Enzyme Inhibition | 5.9 µM |

Antioxidant Activity

Extracts from Emericella nidulans have demonstrated significant antioxidant properties.

| Compound/Extract | Assay | Concentration | Result (% Inhibition) | Reference |

| E. nidulans Fraction 12 | DPPH Radical Scavenging | 200 µg/mL | 81.54% |

Signaling Pathways and Mechanisms

This compound-Stimulated Glucose Uptake Signaling Pathway

This compound enhances glucose uptake in muscle cells primarily by activating the PI3K/AKT signaling pathway, a key cascade in insulin signaling. However, it operates upstream of this pathway through a mechanism that does not involve direct activation of the insulin receptor. Instead, this compound modulates redox homeostasis and intracellular calcium levels, which act as upstream signals that converge on the IRS-1/AKT axis. While this compound also activates AMPK and p38 signaling, these pathways appear to have a minimal role in its glucose uptake effects.

Bioassay-Guided Fractionation Workflow

The identification of active compounds from fungal extracts often follows a bioassay-guided fractionation workflow. This process involves sequential separation of the crude extract into simpler fractions, with each fraction being tested for the biological activity of interest. The most active fractions are then subjected to further purification to isolate the pure, active compounds.

Logical Relationship of Observed Activities

The biological effects documented in the literature stem from different levels of purification, from crude extracts to isolated compounds. This hierarchy is crucial for understanding the potential therapeutic applications and for guiding future research toward isolating novel drug leads.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature concerning this compound and related extracts.

2-Deoxy-Glucose (2-DG) Uptake Assay

This assay measures the rate of glucose transport into cells. 2-DG, a glucose analog, is taken up by glucose transporters but cannot be fully metabolized, allowing it to accumulate intracellularly for quantification.

Protocol:

-

Cell Culture: Plate L6 myoblasts in 24-well plates and culture until they differentiate into myotubes.

-

Serum Starvation: Prior to the assay, starve the myotubes in serum-free medium for 3-4 hours to establish a basal level of glucose uptake.

-

Treatment: Treat the cells with various concentrations of this compound, insulin (positive control), or vehicle control (e.g., DMSO) for the desired time period (e.g., 1-6 hours).

-

Initiation of Uptake: Wash the cells with a glucose-free Krebs-Ringer-HEPES (KRH) buffer. Add KRH buffer containing 0.5 µCi/mL 2-[³H]-deoxy-glucose and 10 µM unlabeled 2-DG to each well.

-

Incubation: Incubate the plates for 10 minutes at 37°C.

-

Termination of Uptake: Stop the reaction by washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells using a lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Normalization: Normalize the counts per minute (CPM) to the total protein content of each well, determined by a protein assay (e.g., BCA assay).

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a density of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test extract or compound in the broth medium.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

DPPH Radical Scavenging (Antioxidant) Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Protocol:

-

Sample Preparation: Prepare various concentrations of the fungal extract in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a freshly prepared DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of inhibition using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

-

IC₅₀ Determination: Plot the percentage inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a significant modulator of glucose metabolism, with a well-defined mechanism of action centered on the PI3K/AKT pathway. This positions this compound as a promising lead compound for the development of insulin-sensitizing agents for conditions like type 2 diabetes.

Furthermore, extracts from Aspergillus nidulans demonstrate a broad spectrum of other biological activities, including antimicrobial, antioxidant, and cytotoxic effects. However, a significant gap exists in the literature regarding the specific contribution of purified this compound to these other activities. Future research should prioritize:

-

Isolation and Testing: The isolation of pure this compound and its systematic evaluation in a broad range of antimicrobial, anticancer, antioxidant, and anti-inflammatory assays to determine its specific activity and potency (MIC, IC₅₀).

-

Mechanism of Action: Elucidation of the molecular mechanisms for activities other than glucose uptake modulation.

-

In Vivo Studies: Validation of the promising in vitro findings in relevant animal models of disease to assess efficacy, pharmacokinetics, and safety.

By addressing these areas, the full therapeutic potential of this compound and related depsidones can be more thoroughly understood and potentially harnessed for future drug development.

The Structure-Activity Relationship of Nidulin: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidulin, a depsidone-class natural product isolated from Aspergillus species, has garnered significant interest in the scientific community due to its diverse biological activities, including potent antibacterial, antifungal, and cytotoxic effects. Recent studies have also highlighted its potential as an insulin-sensitizing agent, stimulating glucose uptake in metabolically relevant cell lines. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols for its synthesis and biological evaluation, and visualizing its known signaling pathways. This document aims to serve as a valuable resource for researchers engaged in the development of novel therapeutics based on the this compound scaffold.

Introduction

This compound is a trichlorinated depsidone that has been the subject of numerous studies to elucidate the relationship between its chemical structure and biological function.[1] The core depsidone structure, a dibenzoxepinone, offers multiple sites for chemical modification, allowing for the exploration of how different functional groups impact its therapeutic potential. Understanding the SAR of this compound is crucial for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship of this compound

The biological activity of this compound is significantly influenced by the substitution pattern on its dibenzoxepinone core. Key structural features that have been shown to modulate its activity include halogenation, methylation, and modifications at the C-8 position.

Antibacterial Activity

Studies on this compound and its analogs have revealed critical determinants for its antibacterial potency, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

-

Halogenation: The presence and position of chlorine atoms are crucial for antibacterial activity. Chlorination at C-2, C-4, and C-7 has been shown to dramatically boost antibacterial capacity.[2]

-

8-O-Substitution: Semisynthetic modifications of the related compound northis compound have shown that the introduction of various substituents at the 8-O-position can lead to derivatives with more potent antibacterial activities than this compound itself.[3] In particular, 8-O-aryl ether derivatives have displayed significant activity against Gram-positive bacteria.[3]

Cytotoxic Activity

The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines.

-

Substitution Effects: Interestingly, the number and position of chlorine substituents did not show a significant effect on cytotoxic activity in one study.[2] However, a free hydroxyl group at C-4 was found to be important for activity.[2]

Glucose Uptake Stimulation

This compound has been identified as a potent activator of glucose uptake in L6 myotubes and 3T3-L1 adipocytes, suggesting its potential as a lead compound for anti-diabetic drug development.[4][5]

-

Mechanism of Action: this compound stimulates glucose uptake primarily through the activation of the IRS-AKT signaling pathway, a key pathway in insulin signaling.[4][6] This activation leads to the translocation of glucose transporters GLUT1 and GLUT4 to the cell membrane.[4][7]

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound and its key analogs.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs against Various Bacteria

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Bacillus cereus | 2 | [8] |

| Enterococcus faecalis | 4 | [8] | |

| Staphylococcus aureus | 2 | [8] | |

| Escherichia coli | 16 | [8] | |

| Pseudomonas aeruginosa | 16 | [8] | |

| Candida albicans | 8 | [8] | |

| Undescribed depsidone 1 | Bacillus cereus | 2 | [8] |

| Enterococcus faecalis | 4 | [8] | |

| Staphylococcus aureus | 2 | [8] | |

| Escherichia coli | >256 | [8] | |

| Pseudomonas aeruginosa | >256 | [8] | |

| Candida albicans | 8 | [8] | |

| 2,4-dichlorounguinol | Bacillus cereus | 4 | [8] |

| Enterococcus faecalis | 8 | [8] | |

| Staphylococcus aureus | 4 | [8] | |

| Escherichia coli | 32 | [8] | |

| Pseudomonas aeruginosa | 64 | [8] | |

| Candida albicans | 16 | [8] | |

| Unguinol | Bacillus cereus | 8 | [8] |

| Enterococcus faecalis | 16 | [8] | |

| Staphylococcus aureus | 8 | [8] | |

| Escherichia coli | 128 | [8] | |

| Pseudomonas aeruginosa | 128 | [8] | |

| Candida albicans | 32 | [8] |

Table 2: Cytotoxicity (IC50) of this compound Analogs against Human Cancer Cell Lines

| Compound | PC-3 (µM) | NCI-H23 (µM) | HCT-15 (µM) | NUGC-3 (µM) | ACHN (µM) | MDA-MB-231 (µM) | Reference |

| 138 | 3.4 | 4.1 | 5.2 | 4.8 | 6.2 | 5.5 | [2] |

| 139 | 3.9 | 4.5 | 5.8 | 5.1 | 6.0 | 5.9 | [2] |

| 143 | 4.2 | 5.0 | 6.1 | 5.5 | 6.1 | 6.2 | [2] |

| 146 | 10.5 | 12.1 | 15.3 | 13.2 | 16.8 | 14.7 | [2] |

| 147 | 8.9 | 10.3 | 13.5 | 11.8 | 14.2 | 12.9 | [2] |

| 155 | 20.1 | 22.5 | 25.4 | 24.1 | 27.7 | 26.3 | [2] |

| 156 | 18.7 | 21.3 | 24.1 | 22.9 | 25.8 | 24.5 | [2] |

| 157 | 5.1 | 6.3 | 7.9 | 7.1 | 8.5 | 8.0 | [2] |

| 160 | 15.4 | 17.8 | 20.1 | 18.9 | 21.5 | 20.3 | [2] |

Table 3: Effect of this compound on 2-Deoxyglucose (2-DG) Uptake in L6 Myotubes

| Treatment | 2-DG Uptake (% of Control) | Reference |

| Control | 100 | [4] |

| Insulin (100 nM) | 154 | [4] |

| This compound (20 µg/mL) | 153 | [4] |

| Insulin + This compound | 176 | [4] |

| Palmitate-treated (Control) | 100 | [4] |

| Palmitate-treated + Insulin | 121 | [4] |

| Palmitate-treated + This compound | 141 | [4] |

| Palmitate-treated + Insulin + This compound | 156 | [4] |

Experimental Protocols

Semisynthesis of 8-O-Substituted Northis compound Derivatives

This protocol describes the general procedure for the alkylation, acylation, and arylation of northis compound, a common precursor for generating this compound analogs.[3]

Materials:

-

Northis compound

-

Appropriate alkyl halide, acyl chloride, or aryl halide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve northis compound in dry DMF.

-

Add K₂CO₃ to the solution.

-

Add the corresponding alkyl halide, acyl chloride, or aryl halide to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract with EtOAc.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-EtOAc gradient to yield the desired 8-O-substituted northis compound derivative.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains

-

This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add the bacterial suspension to each well containing the diluted compound.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity

This assay measures cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

2-Deoxyglucose (2-DG) Uptake Assay in L6 Myotubes

This assay measures the uptake of a radiolabeled glucose analog, 2-deoxyglucose, in cultured muscle cells.[4]

Materials:

-

Differentiated L6 myotubes in 24-well plates

-

Krebs-Ringer-Phosphate (KRP) buffer

-

[³H]-2-deoxyglucose

-

This compound or its analogs

-

Insulin (positive control)

-

Cytochalasin B (inhibitor of glucose transport)

-

Scintillation counter and scintillation fluid

Procedure:

-

Differentiate L6 myoblasts into myotubes.

-

Wash the myotubes with KRP buffer and incubate them in serum-free medium for a few hours.

-

Treat the cells with the test compound (e.g., this compound) for the desired time. For insulin-stimulated uptake, add insulin for the last 30 minutes of the incubation.

-

Initiate glucose uptake by adding [³H]-2-deoxyglucose to each well and incubate for a short period (e.g., 10 minutes).

-

Terminate the uptake by washing the cells rapidly with ice-cold KRP buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Determine the protein concentration in the lysates to normalize the glucose uptake values.

Mandatory Visualizations

Signaling Pathway of this compound-Stimulated Glucose Uptake

The following diagram illustrates the proposed signaling pathway by which this compound enhances glucose uptake in L6 myotubes.[4][6]

Caption: this compound stimulates glucose uptake via the IRS-AKT pathway.

Experimental Workflow for MIC Determination

This diagram outlines the key steps in determining the Minimum Inhibitory Concentration of a compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Logical Relationship of this compound's SAR for Antibacterial Activity

This diagram illustrates the key structural features of this compound analogs that influence their antibacterial activity.

Caption: Key structural modifications affecting this compound's antibacterial activity.

Conclusion

The structure-activity relationship of this compound is a promising area of research for the development of new therapeutic agents. The key takeaways for drug development professionals are the critical role of halogenation and 8-O-substitutions in enhancing antibacterial activity, and the potential of the this compound scaffold as a novel insulin-sensitizing agent acting through the IRS-AKT pathway. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and optimization of this versatile natural product. Future work should focus on exploring a wider range of substitutions to improve the therapeutic index and pharmacokinetic profile of this compound analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchers.mq.edu.au [researchers.mq.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Depsidone Derivatives and a Cyclopeptide Produced by Marine Fungus Aspergillus unguis under Chemical Induction and by Its Plasma Induced Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Semisynthesis and antibacterial activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Expanding antibiotic chemical space around the this compound pharmacophore - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Unlocking Nature's Pharmacy: A Technical Guide to Identifying the Nidulin Gene Cluster in Aspergillus

For Immediate Release

A Deep Dive into Fungal Genomics for Drug Discovery

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the methodologies for identifying and characterizing secondary metabolite gene clusters in the model organism Aspergillus nidulans, with a specific focus on the elusive nidulin gene cluster. While the chlorine-containing depsidone, this compound, and its precursor, northis compound (also known as ustin), have long been identified as natural products of Aspergillus nidulans, the precise genetic blueprint for their biosynthesis remains a compelling area for discovery.[1][2][3] This guide outlines the established experimental and bioinformatic workflows that are pivotal in uncovering such cryptic biosynthetic pathways.

Introduction to Secondary Metabolism in Aspergillus nidulans

Filamentous fungi, like Aspergillus nidulans, are prolific producers of a vast array of secondary metabolites—compounds that are not essential for primary growth but often possess potent biological activities.[1][4] These natural products are a cornerstone of pharmaceutical development, encompassing antibiotics, antifungals, and anti-cancer agents. The genes responsible for the biosynthesis of these complex molecules are typically organized into contiguous biosynthetic gene clusters (BGCs), a feature that facilitates their discovery and characterization through genomic approaches.[4][5] The sequencing of the A. nidulans genome has revealed a wealth of these BGCs, many of which are "silent" or not expressed under standard laboratory conditions, representing a vast, untapped reservoir of novel chemical entities.[5][6]

Core Methodologies for Gene Cluster Identification

The identification of a specific gene cluster, such as the one responsible for this compound biosynthesis, employs a multi-pronged approach combining bioinformatics, molecular biology, and analytical chemistry.

Genome Mining: The In Silico Starting Point

The initial step in identifying a target BGC is typically "genome mining," a bioinformatic approach to scan the fungal genome for sequences encoding key biosynthetic enzymes. For depsidones like this compound, the core of the BGC is expected to be a polyketide synthase (PKS).

Experimental Protocol: Bioinformatic Prediction of BGCs

-

Genome Sequence Acquisition: Obtain the complete genome sequence of Aspergillus nidulans from a public repository such as the Aspergillus Genome Database (AspGD).

-

BGC Prediction Software: Utilize specialized software to identify putative BGCs. Commonly used tools include:

-

antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): This pipeline identifies a wide range of BGCs and predicts the core biosynthetic enzymes (e.g., PKS, NRPS), tailoring enzymes, and potential chemical structure of the product.[7]

-

SMURF (Secondary Metabolite Unknown Regions Finder): Specifically designed for fungal genomes, SMURF predicts BGCs based on the presence of key enzyme domains and the clustering of related genes.[8]

-

-

Homology Searching: Use the protein sequences of known depsidone or polyketide biosynthetic enzymes from other fungi as queries in BLAST searches against the A. nidulans genome to identify homologous genes that may be part of the this compound cluster.

-

Analysis of Putative Clusters: Examine the genomic regions flanking the identified core enzyme genes for the presence of other genes typically found in BGCs, such as those encoding tailoring enzymes (e.g., oxidoreductases, methyltransferases, halogenases), transporters, and transcription factors. The presence of a putative halogenase would be a strong indicator for the this compound cluster, given its chlorinated structure.

Logical Workflow for Genome Mining

References

- 1. mdpi.com [mdpi.com]

- 2. This compound and ustin; two chlorine-containing metabolic products of Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspergillus section Nidulantes (formerly Emericella): Polyphasic taxonomy, chemistry and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In the fungus where it happens: history and future propelling Aspergillus nidulans as the archetype of natural products research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A gene cluster containing two fungal polyketide synthases encodes the biosynthetic pathway for a polyketide, asperfuranone, in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in genome mining of secondary metabolite biosynthetic gene clusters and the development of heterologous expression systems in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive annotation of secondary metabolite biosynthetic genes and gene clusters of Aspergillus nidulans, A. fumigatus, A. niger and A. oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Nidulin from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidulin is a depsidone, a class of polyketide secondary metabolites, produced by several fungal species, most notably Aspergillus unguis and Aspergillus nidulans.[1][2] It exhibits potent and selective antibacterial activity, making it a compound of interest for drug discovery and development. These application notes provide detailed protocols for the cultivation of this compound-producing fungi, followed by the extraction, isolation, and purification of this compound. The methodologies are compiled from various studies and are designed to be reproducible in a standard laboratory setting.

Fungal Strain and Culture Conditions

The production of this compound is highly dependent on the fungal strain and the specific culture conditions employed. Aspergillus unguis is often cited as a robust producer of this compound and its analogues.

Fungal Strains

Culture Media and Conditions

Solid-state and submerged fermentation can be employed. Submerged fermentation in liquid broth is often preferred for scaling up production and simplifying extraction. The composition of the culture medium, particularly the presence of halide ions, can significantly influence the profile of secondary metabolites produced.[4]

Protocol 1: Submerged Fermentation for this compound Production

-

Media Preparation: Prepare Potato Sucrose Broth (PSB) or a similar nutrient-rich medium. For marine-derived strains, supplementation with sea salts or the use of a seawater-based medium can enhance metabolite production.

-

Inoculation: Inoculate the sterile liquid medium with a spore suspension or mycelial plugs from a fresh plate culture of Aspergillus unguis.

-

Incubation: Incubate the culture flasks on a rotary shaker (e.g., 150-200 rpm) at 28-30°C for 14-21 days. The extended incubation period allows for the accumulation of secondary metabolites.

-

Optional - Halide Supplementation: To potentially modulate depsidone production, the medium can be supplemented with salts such as potassium bromide (KBr). This has been shown to induce the production of brominated analogues and may influence the overall metabolic profile.[4]

Extraction of this compound from Fungal Culture

Following incubation, the fungal biomass and culture broth are separated. This compound is typically found in both the mycelia and the broth and is extracted using organic solvents.

Protocol 2: Solvent Extraction of this compound

-

Harvesting: Separate the fungal mycelium from the liquid broth by filtration (e.g., using cheesecloth or vacuum filtration).

-

Broth Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate (EtOAc). Combine the organic layers.

-

Mycelium Extraction: Dry the mycelial mass and grind it into a fine powder. Macerate the powdered mycelium in ethyl acetate or a mixture of methanol and dichloromethane (1:1) at room temperature for 24 hours. Repeat this process three times.

-

Combine and Concentrate: Combine all ethyl acetate extracts (from both broth and mycelium). Evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The crude extract contains a complex mixture of metabolites. A multi-step chromatographic process is required to isolate this compound to a high degree of purity.

Protocol 3: Chromatographic Purification of this compound

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with hexane.

-

Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column using a step gradient of increasing polarity. Start with 100% hexane, followed by hexane-ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1 v/v), and finally 100% ethyl acetate.

-

Fraction Collection: Collect fractions of 20-50 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a UV indicator. Combine fractions containing the target compound (this compound).

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Further purify the this compound-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase. This step helps to remove pigments and other impurities of different molecular sizes.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing):

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: Employ a gradient elution system, typically with acetonitrile and water (often containing 0.1% formic acid or acetic acid to improve peak shape). A typical gradient might run from 40% to 95% acetonitrile over 30 minutes.

-

Detection: Monitor the elution at multiple wavelengths, including 254 nm.[2]

-

Collection: Collect the peak corresponding to the retention time of a this compound standard.

-

Purity Check: Verify the purity of the isolated this compound using analytical HPLC and confirm its identity through spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Data Presentation

Quantitative data for this compound production can vary significantly based on the fungal strain, culture volume, and specific fermentation parameters. The following table provides representative data compiled from typical fungal metabolite isolation experiments.

| Parameter | Value | Source/Comment |

| Fungal Strain | Aspergillus unguis | Marine-derived isolate |

| Culture Volume | 10 L | Submerged Fermentation |

| Incubation Time | 21 days | Static or Shaking Culture |

| Crude Extract Yield | 5 - 15 g | From 10 L culture |

| Yield after Silica Chromatography | 500 - 1500 mg | Semi-purified fraction |

| Final Purified this compound Yield | 50 - 200 mg | After Prep-HPLC |

| Purity | >98% | As determined by analytical HPLC |

| Molecular Weight | 434.05 (for C₂₁H₁₇Cl₃O₅) | Confirmed by HR-ESI-MS |

Visualized Workflows and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the overall workflow from fungal culture to purified this compound.

Caption: Workflow for this compound Isolation and Purification.

Proposed Biosynthetic Relationship of Depsidones

This compound belongs to a family of related depsidone compounds. The biosynthetic pathway involves the formation of key precursors like orsellinic acid, which undergo a series of modifications including chlorination and methylation. The diagram below shows the logical relationship between key compounds in this family.

Caption: Proposed Biosynthetic Relationship of Key Depsidones.

References

- 1. Depsidones, aromatase inhibitors and radical scavenging agents from the marine-derived fungus Aspergillus unguis CRI282-03 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Depsidone Derivatives and a Cyclopeptide Produced by Marine Fungus Aspergillus unguis under Chemical Induction and by Its Plasma Induced Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Application Notes & Protocols: Elucidating the Structure of Nidulin using NMR Spectroscopy

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction